molecular formula C18H15NO3 B096187 Delmetacin CAS No. 16401-80-2

Delmetacin

Cat. No.: B096187
CAS No.: 16401-80-2
M. Wt: 293.3 g/mol
InChI Key: AZCOEIZFVQEQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It exhibits significant anti-inflammatory and analgesic properties and acts as an inhibitor of the CXC chemokine receptor CXCR1 . Delmetacin is primarily used for its anti-inflammatory effects in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Delmetacin can be synthesized through several methods. One common synthetic route involves the reaction of the phenylhydrazone of benzaldehyde with methyl acetoacetate, followed by cyclization and subsequent acylation to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Delmetacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Delmetacin has a wide range of scientific research applications, including:

Mechanism of Action

Delmetacin exerts its effects primarily through the inhibition of the CXC chemokine receptor CXCR1. By blocking this receptor, this compound reduces the recruitment and activation of inflammatory cells, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the cyclooxygenase (COX) pathway and the arachidonic acid cascade .

Comparison with Similar Compounds

    Indomethacin: Another non-steroidal anti-inflammatory compound with similar anti-inflammatory and analgesic properties.

    Acemetacin: A derivative of indomethacin with comparable effects.

Uniqueness of Delmetacin: this compound is unique in its specific inhibition of the CXC chemokine receptor CXCR1, which distinguishes it from other non-steroidal anti-inflammatory compounds. This unique mechanism of action makes this compound a valuable compound in research focused on inflammatory pathways and pain management .

Properties

IUPAC Name

2-(1-benzoyl-2-methylindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12-15(11-17(20)21)14-9-5-6-10-16(14)19(12)18(22)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCOEIZFVQEQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167696
Record name Delmetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16401-80-2
Record name Delmetacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delmetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Q51XHI1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delmetacin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Delmetacin
Reactant of Route 3
Reactant of Route 3
Delmetacin
Reactant of Route 4
Reactant of Route 4
Delmetacin
Reactant of Route 5
Reactant of Route 5
Delmetacin
Reactant of Route 6
Delmetacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.